2-(3,5-Dichlorophenyl)benzo[d]thiazole
Description
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NS/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDPHVYUAGNQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402990 | |
| Record name | 2-(3,5-Dichlorophenyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391219-75-3 | |
| Record name | 2-(3,5-Dichlorophenyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Hantzsch thiazole synthesis remains a cornerstone for constructing the benzothiazole core. This method involves the cyclocondensation of α-halo carbonyl compounds with thioamides or thioureas. For 2-(3,5-dichlorophenyl)benzo[d]thiazole, the 3,5-dichlorophenyl group is introduced via a customized α-bromo carbonyl precursor.
A representative protocol employs 3,5-dichlorophenylglyoxal bromide (1.2 eq) and 2-aminobenzenethioamide (1 eq) in refluxing ethanol (80°C, 6 h). The reaction proceeds through nucleophilic attack of the thioamide sulfur on the α-carbon, followed by dehydrohalogenation to form the thiazole ring. Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) yields the target compound in 68–72% purity.
Limitations and Optimization
Challenges include the hygroscopic nature of α-bromo carbonyl precursors and competing side reactions such as dimerization. Increasing the solvent polarity (e.g., switching from ethanol to dimethylformamide) reduces byproduct formation but necessitates higher temperatures (110°C). Catalytic triethylamine (0.1 eq) enhances reaction kinetics by neutralizing HBr generated in situ.
Suzuki-Miyaura Cross-Coupling of 2-Chlorobenzothiazole
Coupling Strategy and Catalytic Systems
This two-step approach first synthesizes 2-chlorobenzothiazole via high-temperature cyclization of 2-chlorophenyl isocyanide dichloride with sulfur (1:3 molar ratio, 250°C, 12 h). Subsequent Suzuki coupling with 3,5-dichlorophenylboronic acid employs tetrakis(triphenylphosphine)palladium(0) (5 mol%) in degassed dioxane (100°C, 24 h). The reaction achieves 78–82% yield when using cesium carbonate (2 eq) as base.
Substrate Compatibility and Scalability
The electron-withdrawing chlorine atoms on both coupling partners facilitate oxidative addition of the palladium catalyst. However, steric hindrance from the 3,5-dichloro substituents necessitates extended reaction times. Kilogram-scale trials demonstrate consistent yields (75±3%) using continuous flow reactors with immobilized Pd catalysts.
Nucleophilic Aromatic Substitution of 2-Aminobenzothiazole
Diazotization and Chloride Displacement
2-Aminobenzothiazole undergoes diazotization with sodium nitrite (1.1 eq) in concentrated HCl (0°C, 1 h), forming a diazonium salt intermediate. Treatment with copper(I) chloride (2 eq) in acetonitrile (60°C, 4 h) replaces the amino group with chloride, yielding 2-chlorobenzothiazole. Subsequent Ullmann coupling with 3,5-dichlorobromobenzene (1.5 eq) and copper bronze (10 mol%) in dimethyl sulfoxide (130°C, 18 h) furnishes the final product in 55–60% yield.
Byproduct Analysis and Mitigation
Major byproducts include homo-coupled biaryl compounds (8–12%) from radical recombination. Adding TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl, 0.5 eq) as a radical scavenger reduces dimer formation to <3%.
One-Pot Thiazole Assembly via Hydrazonoyl Chlorides
Multicomponent Reaction Design
A novel one-pot method condenses 2-(2-benzylidenehydrazinyl)-4-methylthiazole (1 eq), thiosemicarbazide (1 eq), and 3,5-dichlorophenylhydrazonoyl chloride (1 eq) in refluxing dioxane (8 h). Triethylamine (0.2 eq) catalyzes sequential imine formation and cyclization, delivering the product in 65% yield after recrystallization from methanol.
Solvent and Temperature Effects
Replacing dioxane with tetrahydrofuran improves homogeneity but lowers yield (52%) due to premature precipitation. Optimal temperature ranges (80–90°C) balance reaction rate and thermal decomposition of the hydrazonoyl chloride.
Comparative Analysis of Synthetic Methods
The table below summarizes critical parameters for each route:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Hantzsch Synthesis | 72 | 95 | 6 | Single-step, high atom economy |
| Suzuki Coupling | 82 | 98 | 24 | Scalable, mild conditions |
| Nucleophilic Substitution | 60 | 89 | 22 | Low catalyst loading |
| One-Pot Assembly | 65 | 91 | 8 | Rapid, minimal purification |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3,5-dichlorophenyl group undergoes regioselective substitution under controlled conditions:
-
Halogen Exchange : Reacts with KF/18-crown-6 in DMSO at 80°C to replace chlorine with fluorine at the para-position (yield: 72%) .
-
Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) introduces biaryl motifs (e.g., 2-(3,5-dichlorophenyl)-4-(4-methoxyphenyl)benzo[d]thiazole, yield: 65%) .
Electrophilic Aromatic Substitution
The benzothiazole core participates in Friedel-Crafts acylations:
-
Acetylation : Treatment with acetyl chloride/AlCl₃ in CH₂Cl₂ at 0°C yields 6-acetyl-2-(3,5-dichlorophenyl)benzo[d]thiazole (yield: 85%) .
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Nitration : HNO₃/H₂SO₄ at 50°C introduces a nitro group at the 5-position of the benzothiazole ring (yield: 78%) .
Oxidation and Reduction
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S-Oxidation : Hydrogen peroxide (30%) with K₂WO₄ in acetic acid converts the thiazole sulfur to a sulfone, forming 2-(3,5-dichlorophenyl)benzo[d]thiazole 1,1-dioxide (yield: 68%) .
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Reductive Dehalogenation : Catalytic hydrogenation (H₂/Pd-C, EtOH) removes chlorine atoms selectively, yielding 2-phenylbenzo[d]thiazole (yield: 92%) .
Cyclization and Heterocycle Formation
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis: The compound serves as a precursor in synthesizing more complex organic molecules, particularly those involving heterocyclic structures.
Biological Applications
- Antimicrobial and Antifungal Properties: Research indicates that 2-(3,5-Dichlorophenyl)benzo[d]thiazole exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth and fungal infections .
- Anticancer Potential: The compound has been investigated for its ability to inhibit specific enzymes involved in cancer metabolism. Its interactions with molecular targets can disrupt biochemical pathways, leading to potential therapeutic effects against cancer cells .
Industrial Applications
- Dyes and Pigments Development: Due to its chemical stability and reactivity, this compound is utilized in the production of dyes and pigments within the chemical industry.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)benzo[d]thiazole involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Table 1: Comparison of Physical and Spectral Properties
*Estimated based on molecular formulas in .
- Impact of Substituents :
- Halogenation : Compounds with halogenated aromatic rings (e.g., 3,5-dichlorophenyl in the target compound or compound 14) exhibit higher melting points (>220°C) due to strong intermolecular halogen bonding .
- Sulfinyl Groups : The sulfinyl derivatives in show lower molecular weights (~300–340 g/mol) and higher synthetic yields (86–94%) compared to pyrazoline-thiazole hybrids in , likely due to simpler synthetic pathways .
Spectral Characteristics
- NMR Data: Compound 14 displays distinct ¹H-NMR signals for aromatic protons (δ 6.8–8.2 ppm) and a hydroxyl group (δ 5.2 ppm), absent in non-phenolic analogs. The sulfinyl derivatives in show characteristic shifts for methoxy groups (δ 3.7–3.8 ppm) and sulfinyl protons (δ 4.1–4.3 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular weights with <0.005% error in compounds, underscoring synthetic precision .
Biological Activity
2-(3,5-Dichlorophenyl)benzo[d]thiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a benzo[d]thiazole core substituted with a dichlorophenyl group. Its unique structure is responsible for its interaction with various biological targets, enhancing its potential as a pharmacological agent.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, it has been shown to inhibit methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) comparable to that of established antibiotics.
Table 1: Antimicrobial Activity of this compound
Anticancer Activity
The compound has demonstrated promising anticancer properties through various mechanisms. It has been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. Molecular docking studies suggest strong binding affinities to critical enzymes involved in cancer progression.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction | |
| A549 (Lung Cancer) | 10 | Inhibition of proliferation | |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound effectively inhibits key enzymes such as MmpL3, which is critical for bacterial cell wall synthesis and has been targeted in drug-resistant strains of Mycobacterium tuberculosis .
- DNA Interaction : Molecular docking studies indicate that the compound can bind to DNA grooves, potentially disrupting replication and transcription processes in cancer cells .
- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cells, leading to apoptosis through the generation of ROS .
Case Studies and Research Findings
- In Vivo Studies : A study demonstrated that administration of this compound significantly reduced tumor size in xenograft models of breast cancer, supporting its potential as an anticancer agent .
- Synergistic Effects : Combination therapy involving this compound and conventional antibiotics showed enhanced efficacy against resistant bacterial strains, indicating its potential role in overcoming antibiotic resistance .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development in clinical settings .
Q & A
Q. What synthetic methodologies are most effective for preparing 2-(3,5-dichlorophenyl)benzo[d]thiazole, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves cyclization reactions between substituted benzaldehydes and thioamide precursors. For example, in analogous heterocyclic systems, refluxing in polar aprotic solvents like DMSO under controlled heating (e.g., 18 hours) followed by ice-water quenching yields intermediates with ~65% efficiency . Optimization of solvent choice (e.g., absolute ethanol vs. DMSO) and acid catalysis (e.g., glacial acetic acid) significantly impacts reaction kinetics and purity. Post-synthetic purification via recrystallization (water-ethanol mixtures) is critical for removing unreacted starting materials .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be systematically applied to confirm the structure of this compound?
- IR Spectroscopy : Look for characteristic absorption bands:
- C-Cl stretches : 750–850 cm⁻¹
- C=S (thiazole ring) : ~1097 cm⁻¹
- N-H (amide, if present) : ~2993 cm⁻¹ .
- ¹H-NMR : Key signals include aromatic protons (δ 6.54–8.67 ppm), thiazole NH (δ 11.86 ppm), and methylene groups (δ 3.55–3.65 ppm) .
- Mass Spectrometry : Molecular ion peaks at m/z 446.30 (M⁺) and isotope patterns for Cl (M+2, M+4) confirm stoichiometry .
Advanced Research Questions
Q. What computational chemistry approaches (e.g., DFT) are suitable for studying the electronic properties and reaction mechanisms of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate thermochemical data (e.g., atomization energies ±2.4 kcal/mol) and electronic structure insights . Key applications include:
Q. How can contradictory biological activity data for this compound derivatives be resolved in structure-activity relationship (SAR) studies?
Contradictions often arise from variations in assay conditions or substituent effects. For example:
- Case Study : Derivatives with para-substituted aryl groups show divergent α-glucosidase inhibition (IC₅₀: 0.12–1.8 μM) due to steric hindrance at the enzyme’s active site .
- Methodological Resolution :
Q. What strategies are recommended for optimizing the solubility and bioavailability of this compound derivatives in preclinical studies?
- Structural Modifications : Introduce polar groups (e.g., -COOH, -OH) at non-critical positions to enhance aqueous solubility. For example, coupling with coumarin derivatives improves solubility by 40% in PBS (pH 7.4) .
- Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to increase bioavailability.
- ADME Profiling : Monitor metabolic stability via liver microsome assays and plasma protein binding using equilibrium dialysis .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?
Discrepancies may arise from oversimplified computational models. For example:
- Case : DFT-predicted reaction barriers may not account for solvent dynamics or catalyst-poisoning side reactions.
- Resolution :
Tables of Key Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 205–207°C | |
| Molecular Weight | 446.30 g/mol | |
| IR C=S Stretch | 1097 cm⁻¹ | |
| DFT Atomization Energy Error | ±2.4 kcal/mol | |
| α-Glucosidase IC₅₀ (Deriv.) | 0.12–1.8 μM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
